molecular formula C18H14Cl2N2O3 B416015 N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 326902-63-0

N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B416015
CAS No.: 326902-63-0
M. Wt: 377.2g/mol
InChI Key: XAGGDKYGIBEGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenyl group, a methoxy group, and an isoxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced through substitution reactions using chlorinated benzene derivatives.

    Methoxy Group Addition: The methoxy group is added via methylation reactions using methanol or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: shares similarities with other chlorinated phenyl compounds and isoxazole derivatives.

    N-(2-chlorophenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Similar structure but lacks the methoxy group.

    N-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-5-methylisoxazole-4-carboxamide: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

326902-63-0

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O3/c1-10-16(17(22-25-10)12-5-3-4-6-13(12)20)18(23)21-14-9-11(19)7-8-15(14)24-2/h3-9H,1-2H3,(H,21,23)

InChI Key

XAGGDKYGIBEGNW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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